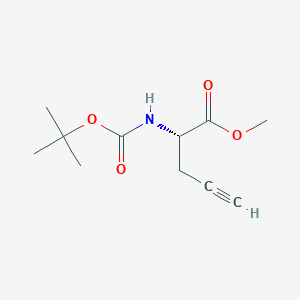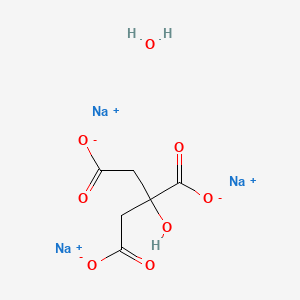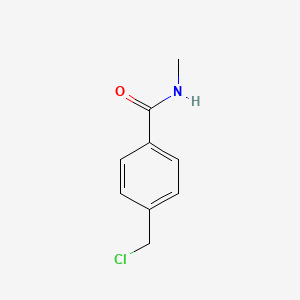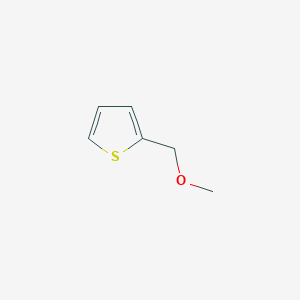
3-methyl-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
3-Methyl-1H-pyrrole-2-carbaldehyde (3MPCA) is a heterocyclic aldehyde that has been studied extensively in the scientific community due to its unique structure, and its potential applications in the fields of chemistry and biology. 3MPCA is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a strong reducing agent, and has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug target in the pharmaceutical industry. In addition, 3MPCA has been studied for its potential use in biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Biomarker Development for Diabetes
3-methyl-1H-pyrrole-2-carbaldehyde: derivatives are crucial in the early detection of diabetes. The compound’s structure is integral to the formation of pyrraline, a known diabetes molecular marker produced through in vivo reactions involving glucose and amino acids . This application is significant for preventive healthcare and managing lifestyle diseases.
Natural Product Synthesis
This compound is found in natural sources such as fungi, plants, and microorganisms. Its derivatives play a role in synthesizing various biologically active natural products, which are essential for developing new pharmaceuticals .
Advanced Glycation End-Product (AGE) Research
In the study of AGEs, which are linked to aging and chronic diseases, 3-methyl-1H-pyrrole-2-carbaldehyde derivatives serve as key components. They are involved in the formation of AGEs through the Amadori and Maillard reactions, making them valuable in researching the pathophysiology of these conditions .
Pharmacological Studies
Derivatives of 3-methyl-1H-pyrrole-2-carbaldehyde have been isolated from edible mushrooms and are of interest to pharmacological companies for their potential health benefits .
Multicomponent Reactions (MCRs)
In synthetic chemistry, 3-methyl-1H-pyrrole-2-carbaldehyde is used in MCRs to create complex molecules efficiently. These reactions are sustainable and comply with green chemistry principles, making the compound valuable in medicinal and pharmaceutical chemistry .
Inhibitor Development
The compound’s derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in treating diabetic complications and other conditions .
Structural Analysis and Spectroscopy
3-methyl-1H-pyrrole-2-carbaldehyde: is studied using techniques like mass spectrometry and UV/Visible spectroscopy to understand its structure and reactivity, which is essential for its applications in various scientific fields .
Potential Pharmaceutical Applications
The structural diversity of 3-methyl-1H-pyrrole-2-carbaldehyde derivatives suggests their potential use in pharmaceutical applications. Their ability to undergo various chemical reactions makes them suitable precursors for synthesizing a wide range of therapeutic compounds .
Propriétés
IUPAC Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRBLKBBVYQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465322 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
24014-18-4 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)









![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)
